ethyl 5-amino-7-chloro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-7-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-7-chloro-1H-indole-2-carboxylate typically involves the reaction of 5-amino-7-chloroindole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-7-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted indole derivatives .
Scientific Research Applications
Ethyl 5-amino-7-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate: Similar structure but with the amino group at a different position.
Uniqueness
Ethyl 5-amino-7-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and chloro groups provides opportunities for diverse chemical modifications and applications .
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl 5-amino-7-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2,13H2,1H3 |
InChI Key |
MFNZOZJKXHADBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.